PF-04447943 -

PF-04447943

Catalog Number: EVT-8796870
CAS Number:
Molecular Formula: C20H25N7O2
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

PF-04447943 belongs to the class of phosphodiesterase inhibitors, specifically targeting phosphodiesterase 9A. It is categorized as a small molecule compound with a pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold, which is common among many PDE inhibitors. This classification is significant as it helps in understanding its mechanism of action and potential interactions within biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-04447943 involves several key steps, primarily utilizing a combination of condensation reactions and subsequent modifications. The initial step typically involves the reaction of 2-aminoethanol derivatives with substituted phenols under Mitsunobu reaction conditions. Following this, the Boc-protected amines are deprotected to yield free amines which then react with 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to form the final product .

The synthetic route can be summarized as follows:

  1. Formation of Intermediate Compounds: Reaction of substituted phenols with Boc-protected amines.
  2. Deprotection: Removal of the Boc group using trifluoroacetic acid.
  3. Final Coupling Reaction: Reaction with pyrazolo[3,4-d]pyrimidin-4(5H)-one to yield PF-04447943.

This multi-step synthesis allows for the introduction of various substituents which can modulate the biological activity of the compound .

Molecular Structure Analysis

Structure and Data

PF-04447943 has a complex molecular structure characterized by its pyrazolo[3,4-d]pyrimidin-4(5H)-one core. The three-dimensional structure has been elucidated through crystallography, revealing critical interactions with the phosphodiesterase 9A enzyme. The molecular formula is C14H16ClN5O, and its molecular weight is approximately 303.76 g/mol.

Key structural features include:

  • A pyrazolo ring system that contributes to its binding affinity.
  • A chlorinated cyclopentyl moiety that enhances its selectivity for phosphodiesterase 9A.
  • Functional groups that facilitate hydrogen bonding and hydrophobic interactions within the enzyme's active site .
Chemical Reactions Analysis

Reactions and Technical Details

PF-04447943 primarily acts through competitive inhibition of phosphodiesterase 9A, leading to increased levels of cyclic guanosine monophosphate within cells. This inhibition can be quantitatively assessed using IC50 values; for PF-04447943, this value is reported to be approximately 8 nmol/L against phosphodiesterase 9A .

The compound undergoes various chemical transformations during synthesis:

  1. Mitsunobu Reaction: Facilitates the coupling of amines with phenolic compounds.
  2. Knoevenagel Condensation: Used in synthesizing intermediates before final coupling.
  3. Hydrogenation and Deprotection Steps: Essential for obtaining the active form of PF-04447943 from its precursors.

These reactions highlight the compound's synthetic versatility and potential for further functionalization .

Mechanism of Action

Process and Data

The mechanism by which PF-04447943 exerts its pharmacological effects involves inhibition of phosphodiesterase 9A, leading to elevated levels of cyclic guanosine monophosphate. This increase enhances signaling pathways associated with neuronal function and plasticity.

Experimental studies have shown that PF-04447943 can improve auditory gating and cognitive processing in animal models by modulating neurotransmitter release through cyclic guanosine monophosphate signaling pathways. The compound's ability to cross the blood-brain barrier further supports its potential therapeutic applications in neurological conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-04447943 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

The compound's log P value indicates moderate lipophilicity, which aids in its bioavailability when administered orally or intravenously .

Applications

Scientific Uses

PF-04447943 has been primarily studied for its potential applications in treating neurodegenerative diseases such as Huntington's disease and schizophrenia due to its role in enhancing cognitive function through cyclic guanosine monophosphate modulation. Its selectivity for phosphodiesterase 9A makes it a valuable tool for investigating the therapeutic effects of phosphodiesterase inhibition in various neurological contexts.

Additionally, ongoing research explores its use in other conditions where cyclic nucleotide signaling is disrupted, indicating a broad spectrum of potential therapeutic applications beyond initial indications .

Introduction to Phosphodiesterase 9A Inhibition and Therapeutic Rationale

Discovery and Development of PF-04447943 as a Selective Phosphodiesterase 9A Inhibitor

PF-04447943 emerged from systematic medicinal chemistry efforts to target phosphodiesterase 9A, a high-affinity cyclic guanosine monophosphate (cGMP)-specific hydrolase. Its chemical structure (C₂₀H₂₅N₇O₂) features a pyrazolo[3,4-d]pyrimidin-4-one core optimized for binding to the catalytic pocket of phosphodiesterase 9A. Inhibitory potency studies revealed half-maximal inhibitory concentration (IC₅₀) values of 2.8 nanomolar for human recombinant phosphodiesterase 9A, 4.5 nanomolar for rhesus, and 18.1 nanomolar for rat isoforms. Critically, PF-04447943 exhibits >1,000-fold selectivity over other phosphodiesterase families (phosphodiesterase 1C IC₅₀ = 73 nanomolar; phosphodiesterase 5A IC₅₀ = 14,980 nanomolar) and negligible activity against phosphodiesterases 2, 3, 4, 7, 8, 10, and 11. This specificity arises from interactions with key residues in the phosphodiesterase 9A catalytic domain, including Gln453 (hydrogen bonding) and Phe456 (π-stacking) [1] [5] [9].

Table 1: Selectivity Profile of PF-04447943

EnzymeKi or IC₅₀ (nM)Species
Phosphodiesterase 9A2.8 ± 0.26Human
Phosphodiesterase 9A4.5 ± 0.13Rhesus
Phosphodiesterase 9A18.1 ± 1.9Rat
Phosphodiesterase 1C8,600 ± 2,121Human
Phosphodiesterase 5A14,980 ± 5,025Human
Phosphodiesterase 6C5,324 ± 2,612Human

Functional validation demonstrated that PF-04447943 elevates cGMP in neuronal and systemic compartments. In rodent hippocampus, 100 nanomolar PF-04447943 increased cGMP by 150%, enhancing neurite outgrowth and synapse formation in cultured neurons. In vivo, 1 milligram per kilogram administration elevated cerebrospinal fluid cGMP by 80% in rats and facilitated long-term potentiation in hippocampal slices—a key mechanism of synaptic plasticity. Translational studies confirmed cGMP elevation in human cerebrospinal fluid following oral dosing, supporting blood-brain barrier penetration [1] [8] [9].

Role of Cyclic Guanosine Monophosphate Signaling in Cellular Adhesion and Inflammation

Cyclic guanosine monophosphate serves as a pivotal second messenger regulating leukocyte-endothelial interactions and inflammatory cascades. Nitric oxide activates soluble guanylyl cyclase, generating cyclic guanosine monophosphate that subsequently modulates protein kinase G and phosphodiesterases. In vascular endothelium, cyclic guanosine monophosphate reduces expression of adhesion molecules (e.g., E-selectin) and chemokines, limiting neutrophil and monocyte recruitment. Conversely, impaired nitric oxide-cyclic guanosine monophosphate signaling—as seen in diet-induced obesity—amplifies nuclear factor-kappaB activation and upregulates intercellular adhesion molecule 1, promoting vascular inflammation and insulin resistance [4] [7].

A critical mechanism involves cyclic guanosine monophosphate-dependent downregulation of integrin affinity. Studies using α4β1-integrin (Very Late Antigen-4) revealed that nitric oxide donors or cyclic guanosine monophosphate analogs rapidly decrease ligand-binding affinity by 50–70% in activated leukocytes. This occurs via accelerated dissociation of the Very Late Antigen-4-specific ligand Leu-Asp-Val-fluorescein isothiocyanate (kₒff increase ≥2-fold), directly impacting cell adhesion dynamics. Protein kinase G-mediated phosphorylation of cytoskeletal regulators (e.g., vasodilator-stimulated phosphoprotein) further disrupts adhesion complex stability [4].

PF-04447943 leverages these pathways by amplifying cyclic guanosine monophosphate bioavailability. In sickle cell disease models, PF-04447943 (25 milligrams twice daily) reduced circulating monocyte-platelet aggregates by 40% and soluble E-selectin by 35% versus baseline. This correlated with improved microvascular flow and attenuated vaso-occlusion, demonstrating functional modulation of adhesion pathways [2].

Table 2: Effects of PF-04447943 on Sickle Cell Disease Biomarkers

BiomarkerChange from Baseline (%)P Value
Monocyte-Platelet Aggregates-40<0.05
Neutrophil-Platelet Aggregates-38<0.05
Soluble E-selectin-35<0.05

Rationale for Targeting Phosphodiesterase 9A in Pathophysiological Contexts

Phosphodiesterase 9A’s unique attributes justify its therapeutic targeting:

  • Spatiotemporal cGMP Regulation: Unlike phosphodiesterase 5, phosphodiesterase 9A hydrolyzes cyclic guanosine monophosphate pools generated by particulate guanylyl cyclase (e.g., natriuretic peptide-activated). These pools are compartmentalized in cardiomyocytes and neurons, remaining functional even when nitric oxide-soluble guanylyl cyclase signaling is impaired—common in aging and metabolic diseases [1] [3].
  • Neurological Dysregulation: Phosphodiesterase 9A mRNA is enriched in human hippocampus, cortex, and striatum. Aging increases phosphodiesterase 9A protein expression by 300% in murine lungs and brain, contributing to pulmonary vascular resistance (PVR) elevation (≥50%) and left ventricular diastolic dysfunction. PF-04447943 (1 milligram per kilogram/day) reversed PVR increases in aged mice by normalizing cyclic guanosine monophosphate-dependent vasorelaxation to sodium nitroprusside [3] [6].
  • Neurodegeneration and Synaptic Pathology: Kainate-induced excitotoxicity upregulates phosphodiesterase 9A expression in organotypic hippocampal slices by 200%. PF-04447943 pre-treatment reduced CA3 neuronal death by 60–70% and restored long-term potentiation, indicating neuroprotection via cyclic guanosine monophosphate-dependent CREB phosphorylation [6].
  • Hematologic and Inflammatory Disorders: In sickle cell disease, cyclic guanosine monophosphate deficiency exacerbates leukocyte adhesion and vaso-occlusion. Phosphodiesterase 9A inhibition with PF-04447943 augmented hydroxyurea-driven cyclic guanosine monophosphate increases, disrupting neutrophil-platelet aggregates and endothelial activation [2].

These mechanisms support phosphodiesterase 9A inhibition as a strategy to bypass deficits in upstream nitric oxide signaling—particularly valuable in conditions like diabetes, atherosclerosis, or Alzheimer’s disease where endothelial dysfunction is prevalent [1] [7].

Properties

Product Name

PF-04447943

IUPAC Name

6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C20H25N7O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)

InChI Key

IWXUVYOOUMLUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.